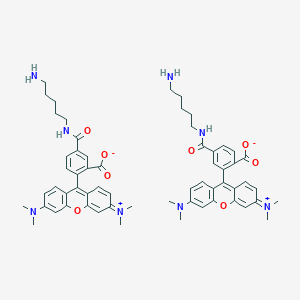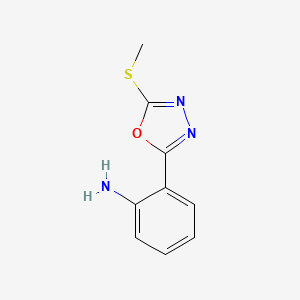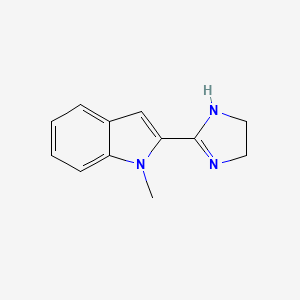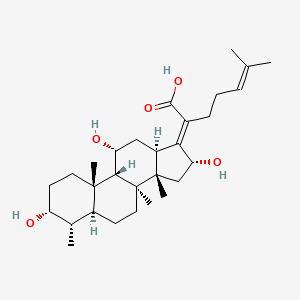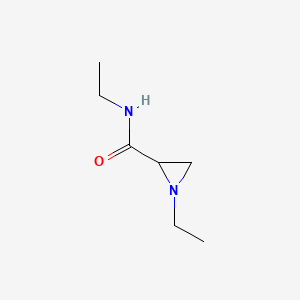
BB-K31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria. The compound has a molecular formula of C22H43N5O13 and a molecular weight of 585.6 g/mol .
Mechanism of Action
Target of Action
BB-K31, also known as O-3-Amino-3-deoxy-α-D-glucopyranosyl- (1→6)-O- [6-amino-6-deoxy-α-D-glucopyranosyl- (1→4)]-N1- [ (2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine , is a biochemical used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Preparation Methods
Synthetic Routes and Reaction Conditions
BB-K31 is synthesized from kanamycin A through a series of chemical reactions. The process involves the acylation of kanamycin A with L-(−)-γ-amino-α-hydroxybutyric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the selective acylation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by its chemical modification to yield this compound. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BB-K31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
BB-K31 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in microbiology research to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is extensively studied for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Kanamycin A: The parent compound from which BB-K31 is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat similar bacterial infections.
Uniqueness of this compound
This compound is unique due to its enhanced activity against a broader spectrum of Gram-negative bacteria compared to other aminoglycosides. It is also less susceptible to bacterial resistance mechanisms, making it a valuable option for treating multidrug-resistant infections.
Properties
CAS No. |
50896-99-6 |
|---|---|
Molecular Formula |
C₂₂H₄₃N₅O₁₃ |
Molecular Weight |
585.6 |
Synonyms |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



